methyl 3-(methoxymethoxy)-2-methylbenzoate
Overview
Description
methyl 3-(methoxymethoxy)-2-methylbenzoate is an organic compound with the molecular formula C11H14O4. It is a derivative of benzoic acid, characterized by the presence of methoxymethoxy and methyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(methoxymethoxy)-2-methylbenzoate typically involves the esterification of 3-Methoxymethoxy-2-methyl-benzoic acid. The process can be carried out using methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
methyl 3-(methoxymethoxy)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
Oxidation: 3-Methoxymethoxy-2-methyl-benzoic acid.
Reduction: 3-Methoxymethoxy-2-methyl-benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
methyl 3-(methoxymethoxy)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(methoxymethoxy)-2-methylbenzoate involves its interaction with specific molecular targets. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxybenzoic acid methyl ester
- 2-Methoxybenzoic acid methyl ester
- 4-Methoxybenzoic acid methyl ester
Comparison
methyl 3-(methoxymethoxy)-2-methylbenzoate is unique due to the presence of both methoxymethoxy and methyl groups on the benzene ring. This structural feature imparts distinct reactivity and properties compared to other methoxybenzoic acid esters. For example, the additional methoxymethoxy group can enhance solubility and influence the compound’s interaction with other molecules.
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 3-(methoxymethoxy)-2-methylbenzoate |
InChI |
InChI=1S/C11H14O4/c1-8-9(11(12)14-3)5-4-6-10(8)15-7-13-2/h4-6H,7H2,1-3H3 |
InChI Key |
KKPUJVVBCDERTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OCOC)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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